LY 178002

描述

属性

IUPAC Name |

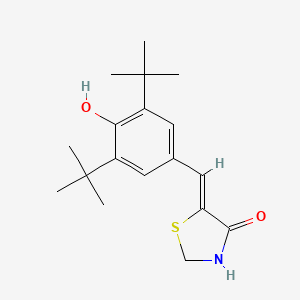

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-9,20H,10H2,1-6H3,(H,19,21)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDGLLLMROWLOB-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107889-32-7 | |

| Record name | LY 178002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107889327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

LY178002: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of 5-Lipoxygenase and Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY178002 is a potent small molecule inhibitor targeting key enzymes in the arachidonic acid cascade, a critical pathway in the inflammatory response. This technical guide provides an in-depth overview of the mechanism of action of LY178002, focusing on its dual inhibitory effects on 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2). This document summarizes the available quantitative data, details the likely experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and the metabolites of the arachidonic acid cascade are key mediators of this process. Two crucial enzymes in this pathway are phospholipase A2 (PLA2) and 5-lipoxygenase (5-LOX). PLA2 initiates the cascade by liberating arachidonic acid from membrane phospholipids. Subsequently, 5-LOX catalyzes the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory molecules. LY178002 has been identified as a dual inhibitor of both PLA2 and 5-LOX, suggesting its potential as a broad-spectrum anti-inflammatory agent.

Core Mechanism of Action: Dual Inhibition of 5-LOX and PLA2

LY178002 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of both 5-lipoxygenase and phospholipase A2. This dual inhibition effectively blocks two key upstream steps in the production of leukotrienes and other pro-inflammatory lipid mediators.

Inhibition of 5-Lipoxygenase (5-LOX)

LY178002 is a potent inhibitor of 5-lipoxygenase, the enzyme responsible for the initial step in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting 5-LOX, LY178002 effectively reduces the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells, as well as the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.

Inhibition of Phospholipase A2 (PLA2)

In addition to its effects on 5-LOX, LY178002 also inhibits phospholipase A2. This enzyme is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the common precursor for both the lipoxygenase and cyclooxygenase pathways. By inhibiting PLA2, LY178002 reduces the overall availability of arachidonic acid, thereby limiting the substrate for both leukotriene and prostaglandin synthesis.

Quantitative Pharmacological Data

The inhibitory potency of LY178002 has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported for LY178002.

| Target Enzyme/Process | IC50 Value (μM) | Reference |

| 5-Lipoxygenase (5-LPO) | 0.6 | [1] |

| Phospholipase A2 (PLA2) | 6.3 | [1] |

| Leukotriene B4 (LTB4) Generation | 0.1 | [1] |

Signaling Pathway and Experimental Workflow

The mechanism of action of LY178002 can be visualized through the arachidonic acid signaling cascade.

The following diagram illustrates a general experimental workflow for assessing the inhibitory activity of a compound like LY178002.

Experimental Protocols

While the precise, detailed experimental protocols from the original studies on LY178002 are not publicly available in full, the following sections describe the likely methodologies based on standard biochemical assays of that era for determining the inhibitory activity against 5-LOX and PLA2, and for measuring LTB4 generation.

5-Lipoxygenase (5-LOX) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of 5-LOX, typically by monitoring the formation of its products from arachidonic acid.

-

Enzyme Source: Purified recombinant human 5-LOX or a crude enzyme preparation from a suitable cell line (e.g., rat basophilic leukemia cells, RBL-1) or human polymorphonuclear leukocytes (PMNs).

-

Substrate: Arachidonic acid.

-

Assay Procedure (General):

-

The 5-LOX enzyme is pre-incubated with various concentrations of LY178002 or a vehicle control in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 37°C).

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is terminated, often by the addition of an organic solvent.

-

The formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotrienes, is quantified. This can be achieved using techniques like spectrophotometry (measuring the formation of conjugated dienes at 234 nm), High-Performance Liquid Chromatography (HPLC), or specific enzyme immunoassays (EIA).

-

The percentage of inhibition at each concentration of LY178002 is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

-

Phospholipase A2 (PLA2) Inhibition Assay

-

Principle: This assay determines the inhibitory effect of a compound on the enzymatic activity of PLA2, which hydrolyzes phospholipids.

-

Enzyme Source: Purified PLA2 from a source such as bee venom or porcine pancreas.

-

Substrate: A phospholipid substrate, often labeled with a fluorescent or radioactive tag for detection. A common substrate is 1,2-bis(heptanoylthio)glycerophosphocholine, which releases a chromogenic thiol upon hydrolysis.

-

Assay Procedure (General):

-

PLA2 is incubated with varying concentrations of LY178002 or a vehicle control in an appropriate assay buffer.

-

The phospholipid substrate is added to initiate the reaction.

-

The mixture is incubated for a set time at an optimal temperature.

-

The reaction is stopped.

-

The amount of hydrolyzed product is quantified. If a chromogenic substrate is used, the absorbance is measured using a spectrophotometer. For fluorescently labeled substrates, fluorescence is measured.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the LY178002 concentration.

-

Leukotriene B4 (LTB4) Generation Assay

-

Principle: This cell-based assay measures the ability of a compound to inhibit the synthesis and release of LTB4 from stimulated inflammatory cells.

-

Cell Type: Human polymorphonuclear leukocytes (PMNs) are commonly used as they are a primary source of LTB4.

-

Stimulus: A calcium ionophore such as A23187 is used to stimulate the cells, leading to the activation of PLA2 and 5-LOX and subsequent LTB4 production.

-

Assay Procedure (General):

-

Isolated human PMNs are pre-incubated with different concentrations of LY178002 or a vehicle control.

-

The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.

-

After a specific incubation period, the reaction is stopped, and the cells are pelleted by centrifugation.

-

The supernatant, containing the released LTB4, is collected.

-

The concentration of LTB4 in the supernatant is quantified using a specific and sensitive method, typically a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

The IC50 value for the inhibition of LTB4 generation is determined by analyzing the dose-response curve.

-

Conclusion

LY178002 demonstrates a compelling mechanism of action as a dual inhibitor of 5-lipoxygenase and phospholipase A2. By targeting two distinct and critical points in the arachidonic acid cascade, LY178002 effectively attenuates the production of pro-inflammatory leukotrienes. The quantitative data underscores its potency, particularly in inhibiting the cellular generation of LTB4. This in-depth technical guide provides researchers and drug development professionals with a foundational understanding of the biochemical and cellular pharmacology of LY178002, which is essential for its further investigation and potential therapeutic applications in inflammatory diseases.

References

An In-depth Technical Guide to the Phospholipase A2 Activity of LY178002

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY178002 is a synthetic compound recognized for its dual inhibitory action on key enzymes of the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2).[1][2][3] This dual inhibition positions LY178002 as a compound of interest in the study of inflammatory pathways and the development of anti-inflammatory therapeutics. Phospholipase A2 enzymes are critical upstream regulators of inflammation, catalyzing the hydrolysis of phospholipids to release arachidonic acid, the precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[4][5] This guide provides a comprehensive technical overview of the phospholipase A2 inhibitory activity of LY178002, including quantitative data, detailed experimental protocols, and the relevant signaling pathways.

Quantitative Data: Inhibitory Potency of LY178002

The inhibitory activity of LY178002 has been quantified against phospholipase A2, as well as other key enzymes in the arachidonic acid pathway. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (µM) |

| Phospholipase A2 (PLA2) | 6.3[1][6] |

| 5-Lipoxygenase (5-LOX) | 0.6[1][2][3][6] |

| Cyclooxygenase (COX) | 4.2[1][6] |

The IC50 value for Cyclooxygenase is inferred from data referring to "FCO," a likely abbreviation for a cyclooxygenase-related assay.

Experimental Protocols

The following are detailed methodologies representative of the assays used to determine the inhibitory activity of compounds like LY178002 on phospholipase A2. While the specific protocol for LY178002 from the original studies is not publicly available, these standard methods are widely accepted in the field.

Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)

This assay measures the enzymatic activity of PLA2 by titrating the fatty acids released from a lecithin substrate.

Principle: PLA2 hydrolyzes the ester bond of lecithin (phosphatidylcholine), releasing a fatty acid. The rate of fatty acid release is determined by the rate of addition of a standardized sodium hydroxide (NaOH) solution required to maintain a constant pH.

Reagents:

-

Lecithin Emulsion (Substrate): 2% (w/v) L-α-phosphatidylcholine in a solution containing 1 M sodium chloride and 0.1 M calcium chloride. The mixture is stirred to form an emulsion and the pH is adjusted to 8.9.

-

Enzyme Solution: Purified phospholipase A2 dissolved in cold deionized water to a concentration of 2.5 units/mL immediately before use.

-

Titrant: Standardized 0.01-0.02 N Sodium Hydroxide (NaOH).

-

Buffer Components: 1 M Sodium Chloride (NaCl), 0.1 M Calcium Chloride (CaCl2).

Procedure:

-

A reaction vessel is maintained at a constant temperature of 25°C.

-

15 mL of the lecithin emulsion is added to the reaction vessel, and the pH is adjusted to 8.9.

-

The spontaneous hydrolysis of the substrate is measured by recording the volume of NaOH titrant needed to maintain the pH at 8.9 for 3-5 minutes to establish a blank rate.

-

The enzyme solution is added to the reaction vessel to initiate the reaction.

-

The volume of NaOH titrant required to maintain the pH at 8.9 is recorded over 4-5 minutes.

-

The rate of reaction is calculated from the linear portion of the titration curve, after subtracting the blank rate.

-

To determine the IC50 of LY178002, the assay is performed with varying concentrations of the inhibitor, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Unit Definition: One unit of PLA2 activity is defined as the amount of enzyme that releases one micromole of titratable fatty acid per minute from the lecithin emulsion at pH 8.9 and 25°C.[7]

Signaling Pathways and Mechanism of Action

LY178002 exerts its anti-inflammatory effects by intervening in the initial steps of the arachidonic acid cascade. The inhibition of phospholipase A2 is a key component of its mechanism.

The Arachidonic Acid Cascade

Phospholipase A2 is a family of enzymes that catalyze the hydrolysis of the sn-2 acyl bond of membrane phospholipids, releasing arachidonic acid and a lysophospholipid.[8] Arachidonic acid is then available to be metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: Leads to the synthesis of leukotrienes and lipoxins, which are involved in chemotaxis, bronchoconstriction, and vascular permeability.

By inhibiting PLA2, LY178002 reduces the availability of arachidonic acid for both the COX and LOX pathways, thereby decreasing the production of a broad spectrum of pro-inflammatory mediators.

Experimental Workflow for Inhibitor Characterization

The characterization of a compound like LY178002 as a phospholipase A2 inhibitor typically follows a structured workflow designed to determine its potency, selectivity, and mechanism of action.

Conclusion

LY178002 is a dual inhibitor of phospholipase A2 and 5-lipoxygenase, positioning it as a significant tool for research into inflammatory processes. Its ability to target the initial step of the arachidonic acid cascade highlights a therapeutic strategy for a broad-spectrum anti-inflammatory response. Further research to elucidate its precise binding mode, isoform selectivity, and detailed in vivo effects will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding of the biochemical and cellular activities of LY178002, serving as a valuable resource for professionals in the field of drug discovery and inflammation research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. LY 178002 - Immunomart [immunomart.com]

- 4. Frontiers | Pharmacogenomics of Prostaglandin and Leukotriene Receptors [frontiersin.org]

- 5. Prostaglandin and leukotriene synthesis in mouse ears inflamed by arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. Secreted phospholipase A2 revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LY 178002: A Dual Inhibitor of 5-Lipoxygenase and Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties and inhibitory functions of LY 178002, a potent anti-inflammatory agent. This document details its molecular characteristics, mechanism of action, and relevant experimental protocols for its study.

Core Compound Data

This compound is a well-characterized molecule with specific physical and chemical properties. The fundamental quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₂₅NO₂S |

| Molecular Weight | 319.46 g/mol |

Mechanism of Action and Biological Activity

This compound exerts its anti-inflammatory effects through the dual inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2). This dual inhibition effectively reduces the production of pro-inflammatory leukotrienes, particularly leukotriene B4 (LTB4), which are potent mediators of inflammation.

The inhibitory concentrations (IC₅₀) of this compound against its primary targets have been determined as follows:

| Target Enzyme | IC₅₀ Value |

| 5-Lipoxygenase (5-LOX) | 0.6 µM |

| Phospholipase A2 (PLA2) | 6.3 µM |

By inhibiting PLA2, this compound blocks the initial step of the arachidonic acid pathway, which is the release of arachidonic acid from membrane phospholipids. Subsequently, its inhibition of 5-LOX prevents the conversion of arachidonic acid into leukotrienes. This two-pronged approach makes this compound a significant tool for research in inflammation and related diseases.

Signaling Pathway

The anti-inflammatory action of this compound is best understood within the context of the arachidonic acid signaling cascade. The following diagram illustrates the key steps in this pathway and highlights the points of inhibition by this compound.

Caption: Inhibition of PLA2 and 5-LOX by this compound in the arachidonic acid pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on 5-LOX activity.

Materials:

-

5-Lipoxygenase enzyme solution (e.g., from potato or recombinant human)

-

Linoleic acid (substrate)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.3)

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution to achieve a range of desired concentrations.

-

In a cuvette, combine the phosphate buffer, 5-LOX enzyme solution, and a specific concentration of the this compound dilution. A control cuvette should be prepared with the solvent vehicle instead of the inhibitor.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 5 minutes).

-

Initiate the reaction by adding the linoleic acid substrate to the cuvette.

-

Immediately monitor the change in absorbance at 234 nm over time. The increase in absorbance corresponds to the formation of the conjugated diene product.

-

Calculate the initial reaction rates for both the control and the inhibitor-containing reactions.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Phospholipase A2 (PLA2) Inhibition Assay

This protocol describes a titrimetric assay to measure the inhibition of PLA2 by this compound.

Materials:

-

Phospholipase A2 enzyme solution

-

Lecithin emulsion (substrate)

-

Calcium chloride (CaCl₂) solution

-

Sodium chloride (NaCl) solution

-

Standardized sodium hydroxide (NaOH) solution

-

pH meter and titrator

-

Reaction vessel maintained at a constant temperature (e.g., 25°C)

Procedure:

-

Prepare a lecithin emulsion substrate.

-

In the reaction vessel, combine the lecithin emulsion, CaCl₂ solution, and NaCl solution. Adjust the pH to the optimal level for the enzyme (e.g., pH 8.9).

-

Determine the blank rate by titrating with the NaOH solution to maintain the pH for a few minutes before adding the enzyme.

-

Add the PLA2 enzyme solution to the reaction vessel.

-

Monitor the decrease in pH as the enzyme hydrolyzes the lecithin, releasing fatty acids.

-

Titrate the reaction mixture with the standardized NaOH solution to maintain a constant pH. Record the volume of NaOH added over time.

-

Repeat the assay in the presence of various concentrations of this compound.

-

Calculate the rate of enzyme activity (µmol of fatty acid released per minute) for the control and for each inhibitor concentration.

-

Determine the percentage of inhibition and calculate the IC₅₀ value for this compound.

Measurement of Leukotriene B4 (LTB4) Production in Cells

This protocol details a method to quantify the effect of this compound on LTB4 production in a cellular context.

Materials:

-

Cell line capable of producing LTB4 (e.g., human polymorphonuclear leukocytes)

-

Cell culture medium

-

Stimulant for LTB4 production (e.g., calcium ionophore A23187)

-

This compound

-

Method for LTB4 quantification (e.g., ELISA kit or LC-MS/MS)

Procedure:

-

Culture the cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with the calcium ionophore to induce LTB4 production.

-

After a defined incubation period, terminate the reaction and collect the cell supernatant.

-

Quantify the concentration of LTB4 in the supernatant using a validated method such as ELISA or LC-MS/MS.

-

Compare the LTB4 levels in the treated samples to the untreated (control) samples to determine the inhibitory effect of this compound.

Experimental Workflow

The following diagram provides a generalized workflow for an in vitro enzyme inhibition assay, applicable to the study of this compound.

Caption: A standardized workflow for conducting enzyme inhibition assays.

In Vitro Profile of LY178002: A Technical Overview of Leukotriene Production Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in vitro effects of the compound LY178002 on the biosynthesis of leukotrienes. LY178002 has been identified as a potent inhibitor of key enzymes in the arachidonic acid cascade, which is responsible for the production of these pro-inflammatory lipid mediators. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent biochemical pathways and experimental workflows.

Core Mechanism of Action

LY178002 exerts its inhibitory effects on leukotriene production primarily through the targeting of two key enzymes in the arachidonic acid metabolic pathway:

-

5-Lipoxygenase (5-LOX): This enzyme is the critical catalyst in the initial steps of leukotriene synthesis from arachidonic acid.

-

Phospholipase A2 (PLA2): Responsible for the release of arachidonic acid from membrane phospholipids, making it available for metabolism by enzymes like 5-LOX.

By inhibiting these two enzymes, LY178002 effectively reduces the production of downstream leukotrienes, including Leukotriene B4 (LTB4).

Quantitative Analysis of In Vitro Inhibition

The inhibitory potency of LY178002 has been quantified through various in vitro assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Enzyme and Cellular Inhibition IC50 Values for LY178002

| Target | IC50 (µM) | Cell Type/System |

| 5-Lipoxygenase (5-LOX) | 0.6[1][2][3] | Enzyme Assay |

| Phospholipase A2 (PLA2) | 6.3[1][2][3] | Enzyme Assay |

| Cellular LTB4 Production | 0.1[1][2][3] | Human Polymorphonuclear Leukocytes |

| Cyclooxygenase (assumed FCO) | 4.2[1][2][3] | Enzyme Assay |

Note: The "FCO" target is presumed to be related to cyclooxygenase activity, a common counter-screen for 5-LOX inhibitors to assess selectivity. This information is based on data from chemical suppliers referencing Panetta JA, et al. (1989).

Experimental Protocols

Detailed experimental protocols for the generation of the above data with LY178002 are not publicly available in full. However, this guide provides representative methodologies for the key assays used to characterize 5-lipoxygenase inhibitors.

Human Polymorphonuclear Leukocyte (PMN) Isolation

A foundational step for cellular assays is the isolation of primary human neutrophils, a key cell type in leukotriene production.

-

Objective: To obtain a pure population of viable human PMNs from peripheral blood.

-

Methodology:

-

Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

The blood is subjected to density gradient centrifugation using a medium such as Ficoll-Paque. This separates the blood into layers, with erythrocytes and granulocytes sedimenting at the bottom.

-

The erythrocyte-granulocyte pellet is collected, and red blood cells are lysed using a hypotonic solution.

-

The remaining granulocytes are washed with a buffered saline solution.

-

Cell viability and purity are assessed using a method like trypan blue exclusion and flow cytometry, respectively.

-

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of leukotrienes in a cellular context.

-

Objective: To determine the IC50 value of LY178002 for the inhibition of LTB4 production in stimulated human PMNs.

-

Methodology:

-

Isolated human PMNs are resuspended in a buffered medium and pre-incubated with various concentrations of LY178002 or a vehicle control.

-

The cells are then stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

The reaction is stopped after a defined incubation period.

-

The cell suspension is centrifuged, and the supernatant is collected.

-

The concentration of LTB4 in the supernatant is quantified using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

The percentage of inhibition at each concentration of LY178002 is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

-

In Vitro Phospholipase A2 (PLA2) Inhibition Assay (Enzyme-Based)

This assay directly measures the effect of a compound on the enzymatic activity of PLA2.

-

Objective: To determine the IC50 value of LY178002 for the inhibition of PLA2 activity.

-

Methodology:

-

A substrate for PLA2, typically a radiolabeled or fluorescently tagged phospholipid, is prepared in a suitable buffer.

-

Purified PLA2 enzyme is added to the reaction mixture.

-

LY178002 at various concentrations or a vehicle control is added to the assay.

-

The reaction is incubated for a specific time at an optimal temperature.

-

The reaction is terminated, and the amount of product generated (e.g., released radiolabeled or fluorescent fatty acid) is measured.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating 5-LOX inhibitors.

Caption: Leukotriene Synthesis Pathway and Points of Inhibition by LY178002.

Caption: Experimental Workflow for In Vitro Evaluation of LY178002.

References

LY178002: A Technical Overview of a Dual 5-Lipoxygenase and Phospholipase A2 Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of LY178002, a potent dual inhibitor of 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2). This document consolidates available data on its mechanism of action, inhibitory potency, and in vivo efficacy, presenting it in a format conducive to research and development applications.

Core Mechanism of Action

LY178002 exerts its anti-inflammatory effects by concurrently inhibiting two key enzymes in the arachidonic acid cascade: phospholipase A2 (PLA2) and 5-lipoxygenase (5-LOX). PLA2 is responsible for the initial release of arachidonic acid from membrane phospholipids. Subsequently, 5-LOX catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation. By targeting both enzymes, LY178002 effectively curtails the production of these pro-inflammatory molecules.

Quantitative Inhibitory Activity

The inhibitory potency of LY178002 has been quantified against its primary targets and downstream inflammatory mediators. The following table summarizes the key IC50 values, representing the concentration of LY178002 required to inhibit 50% of the enzyme or process's activity.

| Target/Process | IC50 Value (μM) |

| 5-Lipoxygenase (5-LOX) | 0.6[1][2] |

| Phospholipase A2 (PLA2) | 6.3[1][2] |

| Leukotriene B4 (LTB4) Generation | 0.1[2] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-inflammatory potential of LY178002 in a living system. In a rat model of established Freund's Complete Adjuvant (FCA) induced arthritis, orally administered LY178002 showed significant dose-dependent effects.

| Efficacy Parameter | Dosage | Result |

| Minimum Effective Dose | 10 mg/kg p.o. | - |

| Inhibition of Uninjected Paw Swelling | 50 mg/kg p.o. | 75% inhibition[2] |

| Inhibition of Soft Tissue Swelling (uninjected paw) | 50 mg/kg | 81% inhibition |

| Inhibition of Bone Damage | 50 mg/kg | Significant inhibition |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the points of intervention of LY178002 within the 5-LOX and PLA2 inflammatory signaling pathway.

Caption: LY178002 inhibits both PLA2 and 5-LOX.

Experimental Protocols

While the specific protocols from the original study by Panetta et al. are not publicly available, the following represents a generalized workflow for evaluating a dual 5-LOX/PLA2 inhibitor like LY178002, based on established methodologies.

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of purified 5-LOX enzyme.

-

Enzyme and Substrate: Recombinant human 5-LOX and arachidonic acid are used.

-

Assay Principle: The assay is based on the detection of a fluorescent product generated by the enzymatic reaction.

-

Procedure:

-

A reaction mixture is prepared containing assay buffer and the 5-LOX enzyme.

-

LY178002 (or test compound) at various concentrations is added to the wells of a microplate.

-

The enzyme solution is added to the wells and incubated.

-

The reaction is initiated by the addition of arachidonic acid and a fluorescent probe.

-

The fluorescence intensity is measured over time using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined by comparing the rates of the inhibitor-treated wells to the untreated control. The IC50 value is then calculated from the dose-response curve.

Phospholipase A2 (PLA2) Inhibition Assay

This assay determines the inhibitory effect of a compound on PLA2 activity.

-

Enzyme and Substrate: Purified PLA2 (e.g., from bee venom or recombinant human) and a fluorescently labeled phospholipid substrate are used.

-

Assay Principle: The cleavage of the fluorescently labeled phospholipid by PLA2 results in an increase in fluorescence.

-

Procedure:

-

LY178002 (or test compound) is pre-incubated with the PLA2 enzyme in an assay buffer.

-

The reaction is initiated by the addition of the fluorescent phospholipid substrate.

-

The increase in fluorescence is monitored over time.

-

-

Data Analysis: The initial velocity of the reaction is determined. The percent inhibition and IC50 value are calculated as described for the 5-LOX assay.

Cellular Leukotriene B4 (LTB4) Production Assay

This assay measures the ability of a compound to inhibit the production of LTB4 in a cellular context.

-

Cell Line: Human polymorphonuclear leukocytes (PMNs) or a suitable cell line that produces LTB4 upon stimulation.

-

Stimulant: A calcium ionophore (e.g., A23187) is used to stimulate the cells.

-

Procedure:

-

Cells are pre-incubated with various concentrations of LY178002.

-

The cells are then stimulated with the calcium ionophore to induce LTB4 production.

-

After incubation, the reaction is stopped, and the cells are pelleted.

-

The supernatant is collected, and the concentration of LTB4 is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The amount of LTB4 produced in the presence of the inhibitor is compared to the amount produced by untreated, stimulated cells to determine the percent inhibition and IC50 value.

Caption: A general workflow for screening dual 5-LOX/PLA2 inhibitors.

References

The Dual 5-Lipoxygenase and Phospholipase A2 Inhibitor LY178002: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY178002 is a potent small molecule inhibitor targeting key enzymes in the inflammatory cascade. Specifically, it demonstrates inhibitory activity against 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2).[1][2] These enzymes are critical for the biosynthesis of leukotrienes and the release of arachidonic acid, respectively, both of which are pivotal mediators of inflammation. This technical guide provides a comprehensive overview of the scientific literature on LY178002, focusing on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used to characterize its activity.

Mechanism of Action

LY178002 exerts its anti-inflammatory effects through the dual inhibition of 5-lipoxygenase and phospholipase A2.[1][2]

-

Phospholipase A2 (PLA2) Inhibition: PLA2 is a family of enzymes responsible for hydrolyzing the sn-2 ester bond of phospholipids in cell membranes, leading to the release of arachidonic acid. Arachidonic acid is the primary precursor for the synthesis of a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting PLA2, LY178002 reduces the availability of arachidonic acid, thereby attenuating the production of these inflammatory molecules.

-

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is the key enzyme in the leukotriene biosynthetic pathway. It catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is then metabolized to form other leukotrienes, such as leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability. The inhibition of 5-LOX by LY178002 directly blocks the production of these pro-inflammatory leukotrienes.

The dual inhibition of both PLA2 and 5-LOX suggests that LY178002 can provide a broad-spectrum anti-inflammatory effect by targeting both an early, upstream event (arachidonic acid release) and a key downstream pathway (leukotriene synthesis) in the inflammatory cascade.

Quantitative Data

The inhibitory activity of LY178002 has been quantified in various in vitro and in vivo models. The following tables summarize the available data, primarily from the foundational study by Panetta et al. (1989).

In Vitro Inhibitory Activity of LY178002

| Target/Process | IC50 (μM) | Cell/Enzyme System |

| 5-Lipoxygenase (5-LOX) | 0.6 | Not specified |

| Phospholipase A2 (PLA2) | 6.3 | Not specified |

| Leukotriene B4 (LTB4) Generation | 0.1 | Human Polymorphonuclear Leukocytes |

| FCO | 4.2 | Not specified |

Data sourced from Panetta JA, et al. Agents Actions. 1989 Jun;27(3-4):300-2.[2]

In Vivo Anti-Inflammatory Activity of LY178002 in Rats

| Model | Dose (mg/kg, p.o.) | Effect |

| Not specified | 50 | 81% inhibition of soft tissue swelling in the uninjected paw |

| Not specified | 10 (minimum effective dose) | Inhibition of bone damage |

| Established Freund's Complete Adjuvant (FCA) model | 50 | 75% inhibition of uninjected paw swelling |

Data sourced from Panetta JA, et al. Agents Actions. 1989 Jun;27(3-4):300-2.[1][2]

Signaling Pathway

The inhibitory action of LY178002 targets the arachidonic acid cascade, a central pathway in the inflammatory response. The following diagram illustrates the key steps in this pathway and the points of inhibition by LY178002.

Caption: Inhibition of the Arachidonic Acid Cascade by LY178002.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound against 5-LOX by measuring the fluorescence generated from the enzymatic reaction.

Materials:

-

5-LOX enzyme (human recombinant)

-

5-LOX Assay Buffer

-

LOX Substrate (Arachidonic Acid)

-

LOX Probe

-

LOX Inhibitor (positive control, e.g., Zileuton)

-

LY178002

-

96-well white microplate

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 1X LOX Assay Buffer by diluting a concentrated stock.

-

Prepare a working solution of the LOX Probe in the assay buffer.

-

Prepare a working solution of the LOX Substrate.

-

Prepare serial dilutions of LY178002 and the positive control inhibitor in the assay buffer.

-

-

Assay Protocol:

-

On ice, add the following to the wells of the 96-well plate:

-

Enzyme Control: 5-LOX enzyme and assay buffer.

-

Inhibitor Control: 5-LOX enzyme, positive control inhibitor, and assay buffer.

-

Test Compound: 5-LOX enzyme, LY178002 dilution, and assay buffer.

-

Blank: Assay buffer only.

-

-

Mix the contents of the wells thoroughly.

-

Prepare a Reaction Mix containing the LOX Assay Buffer and LOX Probe.

-

Add the Reaction Mix to all wells.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

-

Measurement:

-

Initiate the reaction by adding the LOX Substrate to all wells.

-

Immediately begin measuring the fluorescence in kinetic mode at Ex/Em = 500/536 nm, taking readings every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of LY178002 using the following formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of LY178002 and fitting the data to a four-parameter logistic curve.

-

Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric)

This protocol outlines a titrimetric method to measure the inhibition of PLA2 activity by quantifying the release of fatty acids.[3]

Materials:

-

Phospholipase A2 enzyme

-

Lecithin (phosphatidylcholine)

-

Calcium Chloride (CaCl2)

-

Sodium Chloride (NaCl)

-

Sodium Hydroxide (NaOH), standardized solution

-

LY178002

-

pH meter with a titration setup

-

Stirred, temperature-controlled reaction vessel

Procedure:

-

Substrate Emulsion Preparation:

-

Prepare a lecithin emulsion by suspending lecithin in a solution containing NaCl and CaCl2.

-

Sonicate the mixture to create a uniform emulsion.

-

-

Assay Protocol:

-

Place the lecithin emulsion in the reaction vessel maintained at a constant temperature (e.g., 25°C or 37°C).

-

Adjust the pH of the emulsion to the optimal pH for the enzyme (e.g., pH 8.9) using the NaOH solution.

-

Add a known volume of the LY178002 solution (or vehicle for the control) to the reaction vessel and allow it to equilibrate.

-

-

Enzymatic Reaction and Titration:

-

Initiate the reaction by adding a specific amount of the PLA2 enzyme to the vessel.

-

As the enzyme hydrolyzes the lecithin, fatty acids are released, causing a decrease in pH.

-

Maintain the pH at the setpoint by titrating with the standardized NaOH solution.

-

Record the volume of NaOH added over time.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction by calculating the rate of NaOH addition from the linear portion of the titration curve.

-

Calculate the percentage of inhibition for each concentration of LY178002 compared to the control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of LY178002.

-

In Vivo Anti-Inflammatory Activity: Rat Adjuvant-Induced Arthritis Model

This protocol describes a common in vivo model to assess the anti-inflammatory efficacy of a test compound.[4][5][6][7][8]

Animals:

-

Male Lewis or Dark Agouti rats

Materials:

-

Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis

-

LY178002

-

Vehicle for oral administration

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis:

-

On day 0, induce arthritis by a single intradermal injection of FCA at the base of the tail or into a hind paw.

-

-

Treatment:

-

Divide the animals into groups: a control group receiving the vehicle, and treatment groups receiving different doses of LY178002 orally, once daily.

-

Begin treatment on the day of adjuvant injection or at the onset of clinical signs of arthritis.

-

-

Assessment of Arthritis:

-

Monitor the animals daily for clinical signs of arthritis, including redness, swelling, and joint stiffness.

-

Measure the thickness or volume of the hind paws at regular intervals using calipers.

-

A clinical arthritis score can be assigned to each paw based on the severity of inflammation.

-

-

Data Analysis:

-

Compare the paw thickness, paw volume, and arthritis scores between the LY178002-treated groups and the vehicle-treated control group.

-

Calculate the percentage of inhibition of paw swelling for each treatment group.

-

At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

-

Conclusion

LY178002 is a dual inhibitor of 5-lipoxygenase and phospholipase A2, targeting the inflammatory cascade at both upstream and downstream points. The available data demonstrates its potent in vitro inhibitory activity and in vivo anti-inflammatory efficacy in rodent models. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. Further research into the specific molecular interactions and the full pharmacokinetic and pharmacodynamic profile of LY178002 could provide deeper insights into its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. chondrex.com [chondrex.com]

- 5. Adjuvant-Induced Arthritis Model [chondrex.com]

- 6. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Induction and evaluation of adjuvant arthritis in rats [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for LY178002 in a Rat Arthritis Model

These application notes provide detailed protocols for the use of LY178002, a dual inhibitor of 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2), in a rat model of adjuvant-induced arthritis (AIA). This information is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Data Presentation: LY178002 Efficacy in Rat Adjuvant-Induced Arthritis

The following table summarizes the reported efficacy of orally administered LY178002 in a Freund's Complete Adjuvant (FCA) induced arthritis model in rats.

| Dosage (Oral) | Effect on Uninjected Paw Swelling | Effect on Bone Damage | Efficacy Notes | Reference |

| 10 mg/kg | Minimum effective dose | - | - | [1] |

| 50 mg/kg | 75% inhibition | Inhibition of bone damage | - | [1] |

| 50 mg/kg | 81% inhibition of soft tissue swelling | - | - | [1] |

Experimental Protocols

A widely used and well-characterized model for studying the efficacy of anti-arthritic compounds is the Adjuvant-Induced Arthritis (AIA) model in rats.

Induction of Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis using Freund's Complete Adjuvant (FCA).

Materials:

-

Male Lewis or Wistar rats (6-12 weeks old)

-

Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Acclimatize rats to the housing conditions for at least one week prior to the experiment.

-

On Day 0, thoroughly resuspend the FCA solution by vortexing or sonication.

-

Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).

-

Inject 0.1 mL of the FCA emulsion intradermally at the base of the tail. Alternatively, 0.05 mL can be injected into the plantar surface of one hind paw. The base of the tail injection allows for the assessment of arthritis in all four paws.

-

Monitor the animals daily for clinical signs of arthritis, which typically appear between days 9 and 14 post-injection.[2]

-

The primary inflammatory response at the injection site will be apparent within hours to days. The secondary, systemic arthritic response in the non-injected paws is the primary endpoint for therapeutic evaluation.

Preparation and Administration of LY178002

Materials:

-

LY178002

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Prepare a homogenous suspension of LY178002 in the chosen vehicle at the desired concentrations (e.g., 10 mg/mL and 50 mg/mL for dosages of 10 mg/kg and 50 mg/kg, respectively, assuming a 1 mL/kg dosing volume).

-

For prophylactic studies, begin oral administration of LY178002 or vehicle control on Day 0 (the day of FCA injection) and continue daily for the duration of the study (typically 14-28 days).

-

For therapeutic studies, initiate treatment after the onset of clinical arthritis (e.g., Day 10-14) to assess the compound's ability to resolve existing inflammation.

-

Administer the prepared suspension to the rats via oral gavage.

Assessment of Arthritis Severity

Parameters to Measure:

-

Paw Volume/Thickness: Measure the volume or thickness of the hind paws daily or every other day using a plethysmometer or digital calipers. The uninjected paws are the primary focus for assessing the systemic anti-arthritic effect.

-

Clinical Scoring: Score the severity of arthritis in each paw based on a scale of 0-4, where 0 = normal, 1 = mild redness and swelling of the ankle or wrist, 2 = moderate redness and swelling, 3 = severe redness and swelling of the entire paw, and 4 = deformity or ankylosis. The maximum score per rat is 16.

-

Body Weight: Monitor body weight regularly as a general indicator of health. A decrease in body weight is often observed in arthritic animals.

-

Histopathology: At the end of the study, collect ankle and knee joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Signaling Pathways and Experimental Workflow

Mechanism of Action of LY178002

LY178002 exerts its anti-inflammatory effects by inhibiting two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2).

Experimental Workflow for AIA Rat Model

The following diagram illustrates the typical workflow for evaluating the efficacy of LY178002 in the adjuvant-induced arthritis model.

References

Application Note and Protocol for the Preparation of LY 178002 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of LY 178002 in dimethyl sulfoxide (DMSO). This compound is a potent inhibitor of 5-lipoxygenase (5-LPO) and phospholipase A2 (PLA2), with an IC50 of 0.6 μM for 5-lipoxygenase.[1][2][3] It is a valuable tool for research in inflammation and related signaling pathways. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for experimental use.

Quantitative Data Summary

A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 319.46 g/mol | [1][2][4] |

| CAS Number | 107889-32-7 | [1][2][4] |

| Chemical Formula | C18H25NO2S | [1][4] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |

| Recommended Stock Solution Concentration | 10 mM to 50 mM | |

| Storage of Powder | -20°C for up to 3 years | [2][5] |

| Storage of Stock Solution in DMSO | -20°C for up to 1 month or -80°C for up to 6 months | [2][5] |

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Calibrated pipettes and sterile, nuclease-free pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Preparation: Before starting, ensure a clean and dry workspace. It is recommended to perform the weighing and initial dissolution in a chemical fume hood. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.195 mg of this compound.

-

Calculation: The mass of the compound can be calculated using the following formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) Mass (mg) = 10 mM × 1 mL × 319.46 g/mol / 1000 = 3.195 mg

-

-

Dissolution in DMSO:

-

Transfer the weighed this compound powder to a sterile amber microcentrifuge tube.

-

Add the calculated volume of high-purity DMSO to the tube. For a 10 mM solution with 3.195 mg of this compound, add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber microcentrifuge tubes.[2]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When ready to use, thaw an aliquot at room temperature and gently vortex before further dilution into your experimental medium.

-

Visualizations

Signaling Pathway of this compound Inhibition

The following diagram illustrates the key signaling pathway components inhibited by this compound.

Caption: Inhibition of PLA2 and 5-LPO by this compound in the arachidonic acid pathway.

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for the Use of LY178002 in Collagen-Induced Arthritis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage degradation, and bone erosion. A key inflammatory pathway implicated in the pathogenesis of RA involves the production of leukotrienes, potent lipid mediators derived from arachidonic acid. The enzyme 5-lipoxygenase (5-LOX) is crucial for the synthesis of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells that contribute to joint inflammation and damage.[1][2][3]

LY178002 is identified as a 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2) inhibitor. By targeting these enzymes, LY178002 is expected to reduce the production of LTB4 and other pro-inflammatory lipid mediators, thereby attenuating the inflammatory cascade in arthritis. The collagen-induced arthritis (CIA) model in mice is a widely used and well-characterized preclinical model that shares many pathological and immunological features with human RA, making it an appropriate system for evaluating the therapeutic potential of compounds like LY178002.[4][5]

These application notes provide a detailed protocol for investigating the efficacy of LY178002 in a murine CIA model, based on established methodologies for studying 5-LOX inhibitors and LTB4 receptor antagonists in this context.

Mechanism of Action and Signaling Pathway

LY178002, as a 5-LOX inhibitor, acts by blocking the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor of LTB4. This inhibition reduces the levels of LTB4 in the inflamed joint, leading to decreased recruitment and activation of neutrophils. The subsequent reduction in the release of pro-inflammatory cytokines and enzymes helps to alleviate joint inflammation, cartilage destruction, and bone erosion.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction of arthritis and subsequent treatment with a 5-LOX inhibitor.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

LY178002 (or other 5-LOX inhibitor)

-

Vehicle for LY178002 (e.g., 0.5% carboxymethylcellulose)

-

Syringes and needles (26-30 gauge)

-

Plethysmometer or calipers for paw measurement

Procedure:

Day 0: Primary Immunization

-

Prepare an emulsion of equal volumes of bovine type II collagen and CFA. Mix thoroughly until a stable emulsion is formed.

-

Anesthetize the mice and administer 100 µL of the emulsion intradermally at the base of the tail.

Day 21: Booster Immunization

-

Prepare an emulsion of equal volumes of bovine type II collagen and IFA.

-

Anesthetize the mice and administer 100 µL of the emulsion intradermally at a site near the primary injection.

Treatment Protocol (Prophylactic):

-

Begin treatment with LY178002 one day before the booster immunization (Day 20) and continue daily until the end of the study (e.g., Day 42).

-

Administer LY178002 orally at a predetermined dose (e.g., based on literature for similar compounds, a starting point could be 10-50 mg/kg).[6]

-

A vehicle control group should be run in parallel.

Monitoring and Assessment:

-

Starting from day 21, monitor the mice daily for the onset and severity of arthritis.

-

Measure paw thickness and arthritis score 2-3 times per week. The arthritis score can be graded on a scale of 0-4 for each paw:

-

0 = No swelling or erythema

-

1 = Mild swelling and/or erythema of the wrist/ankle or digits

-

2 = Moderate swelling and erythema of the wrist/ankle

-

3 = Severe swelling and erythema of the entire paw

-

4 = Maximal swelling and erythema with joint deformity/ankylosis The maximum score per mouse is 16.[7]

-

Endpoint Analysis (Day 42):

-

Collect blood samples for analysis of anti-collagen antibodies and systemic cytokine levels.

-

Euthanize the mice and collect paws for histopathological analysis.

-

Synovial tissue can be harvested for biochemical assays, such as measuring 5-LOX activity or cytokine expression.

Histopathological Analysis of Joints

Procedure:

-

Dissect the paws and fix them in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the tissues in a suitable decalcifying solution.

-

Process the tissues, embed in paraffin, and section at 5 µm thickness.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with Safranin O-Fast Green to assess cartilage integrity.

-

Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5 for each parameter.[7][8][9]

Measurement of 5-Lipoxygenase Activity

A fluorometric assay can be used to measure 5-LOX activity in synovial tissue lysates.[10]

Procedure:

-

Homogenize synovial tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add the sample lysate to the assay buffer containing a specific fluorescent probe for 5-LOX activity.

-

Initiate the reaction by adding the 5-LOX substrate (arachidonic acid).

-

Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the 5-LOX activity.

-

A 5-LOX inhibitor can be used as a negative control to determine the specificity of the assay.[10]

Data Presentation

The following tables present representative data from studies using 5-LOX inhibitors or LTB4 receptor antagonists in CIA models, which can be used as a reference for expected outcomes with LY178002.

Table 1: Effect of a 5-LOX Inhibitor on Arthritis Score and Paw Thickness in CIA Mice

| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) |

| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 |

| 5-LOX Inhibitor (e.g., 20 mg/kg) | 5.2 ± 0.8 | 2.5 ± 0.2 |

| 5-LOX Inhibitor (e.g., 80 mg/kg) | 3.1 ± 0.6 | 2.1 ± 0.1 |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are hypothetical and based on trends observed in studies with other 5-LOX inhibitors.[11]

Table 2: Effect of an LTB4 Receptor Antagonist on Histopathological Scores in CIA Mice

| Treatment Group | Inflammation Score (0-5) | Pannus Formation Score (0-5) | Cartilage Damage Score (0-5) | Bone Erosion Score (0-5) |

| Vehicle Control | 4.2 ± 0.5 | 3.8 ± 0.6 | 3.5 ± 0.4 | 3.1 ± 0.5 |

| LTB4 Antagonist (e.g., 10 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.1 ± 0.3 | 0.9 ± 0.2 |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are hypothetical and based on trends observed in studies with LTB4 receptor antagonists.[12][13]

Table 3: Effect of a 5-LOX Inhibitor on Pro-inflammatory Cytokine Levels in the Serum of CIA Mice

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 150 ± 25 | 85 ± 15 | 250 ± 40 |

| 5-LOX Inhibitor (e.g., 50 mg/kg) | 75 ± 12 | 40 ± 8 | 120 ± 20* |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are hypothetical and based on the known anti-inflammatory effects of 5-LOX inhibition.[6][14]

Conclusion

The provided protocols and application notes offer a comprehensive framework for evaluating the therapeutic potential of LY178002 in a preclinical model of rheumatoid arthritis. By inhibiting the 5-LOX pathway, LY178002 is expected to reduce the clinical and histopathological signs of collagen-induced arthritis. The detailed methodologies for in vivo studies, histopathology, and biochemical assays will enable researchers to thoroughly investigate the efficacy and mechanism of action of this compound. The representative data tables serve as a guide for interpreting the experimental results. This information is intended to support the advancement of novel anti-inflammatory therapies for rheumatoid arthritis.

References

- 1. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of leukotrienes in immunopathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagen-induced Arthritis Is Reduced in 5-Lipoxygenase-activating Protein-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collagen-induced arthritis is reduced in 5-lipoxygenase-activating protein-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Dual inhibition of 5-lipoxygenase and cyclooxygenases 1 and 2 by ML3000 reduces joint destruction in adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene B4 plays a critical role in the progression of collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]

Application Notes and Protocols for Oral Administration of LY178002 in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY178002 is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2), key enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory leukotrienes.[1] By targeting these enzymes, LY178002 effectively suppresses the synthesis of leukotriene B4 (LTB4), a powerful chemoattractant and activator of leukocytes involved in various inflammatory diseases.[1] Preclinical studies have demonstrated the anti-inflammatory efficacy of orally administered LY178002 in a rat model of adjuvant-induced arthritis, suggesting its potential as a therapeutic agent for inflammatory conditions. This document provides detailed application notes and protocols for the oral administration of LY178002 in preclinical research settings, based on available data.

Data Presentation

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of LY178002.

Table 1: In Vitro Inhibitory Activity of LY178002

| Target | IC50 (μM) | Source |

| 5-Lipoxygenase (5-LOX) | 0.6 | [1] |

| Phospholipase A2 (PLA2) | 6.3 | [2] |

| Leukotriene B4 (LTB4) Generation | 0.1 | [2] |

Table 2: In Vivo Efficacy of Orally Administered LY178002 in Freund's Adjuvant-Induced Arthritis in Rats

| Dose (p.o.) | Endpoint | Result | Source |

| 10 mg/kg | Paw Swelling (uninjected paw) | Minimum effective dose | [1][3] |

| 50 mg/kg | Paw Swelling (uninjected paw) | 75% inhibition | [1][3] |

| 50 mg/kg | Soft Tissue Swelling (uninjected paw) & Bone Damage | 81% inhibition of swelling and inhibition of bone damage | [1][2][3] |

Signaling Pathway

The primary mechanism of action of LY178002 involves the inhibition of the 5-lipoxygenase pathway, which is a critical component of the inflammatory response.

Caption: Mechanism of action of LY178002.

Experimental Protocols

The following are detailed protocols for the preparation and oral administration of LY178002 in a preclinical rat model of Freund's Adjuvant-Induced Arthritis.

Protocol 1: Preparation of LY178002 Formulation for Oral Gavage

Objective: To prepare a homogenous suspension of LY178002 suitable for oral administration to rats.

Materials:

-

LY178002 powder

-

Vehicle (e.g., 0.5% w/v Sodium Carboxymethylcellulose (CMC) in sterile water)[4][5]

-

Sterile water

-

Weighing scale

-

Spatula

-

Mortar and pestle (optional, for particle size reduction)

-

Magnetic stirrer and stir bar

-

Glass beaker

-

Graduated cylinder

-

Storage vials

Procedure:

-

Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, dose, and dosing volume (typically 5-10 mL/kg for rats). Calculate the required mass of LY178002 and vehicle components.

-

Vehicle Preparation: Prepare the 0.5% Sodium CMC solution by slowly adding the required amount of CMC powder to sterile water while continuously stirring with a magnetic stirrer until a clear and homogenous solution is formed.

-

LY178002 Suspension:

-

Weigh the calculated amount of LY178002 powder.

-

To ensure a fine and uniform suspension, it is recommended to first triturate the LY178002 powder with a small volume of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste while continuously stirring.

-

Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

-

-

Storage: Store the prepared suspension in a labeled vial at 2-8°C. Before each use, vortex or stir the suspension to ensure uniform distribution of the compound.

Note: LY178002 is reported to be soluble in DMSO.[1][6] However, for in vivo oral studies, a suspension in an aqueous vehicle like CMC is generally preferred to minimize vehicle-related toxicity.

Protocol 2: Oral Administration of LY178002 in a Rat Model of Freund's Adjuvant-Induced Arthritis

Objective: To evaluate the in vivo anti-inflammatory efficacy of orally administered LY178002.

Materials:

-

Male Lewis or Sprague-Dawley rats (150-200 g)

-

Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis

-

Prepared LY178002 suspension

-

Vehicle control (e.g., 0.5% Sodium CMC)

-

Oral gavage needles (18-20 gauge, straight or curved)

-

Syringes (1 mL or 3 mL)

-

Animal scale

-

P caliper or plethysmometer for paw volume measurement

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the start of the experiment.

-

Induction of Arthritis (Day 0):

-

Animal Grouping and Dosing:

-

Randomly divide the animals into the following groups (n=6-8 per group):

-

Group 1: Normal Control (no FCA, vehicle only)

-

Group 2: Arthritis Control (FCA, vehicle only)

-

Group 3: LY178002 (10 mg/kg, p.o.)

-

Group 4: LY178002 (50 mg/kg, p.o.)

-

-

Begin oral administration of LY178002 or vehicle daily from day 0 (prophylactic) or after the onset of arthritis (e.g., day 7, therapeutic).

-

Administer the formulation via oral gavage at a volume of 5-10 mL/kg based on the most recent body weight.

-

-

Efficacy Assessment:

-

Paw Swelling: Measure the volume or diameter of both the injected (ipsilateral) and uninjected (contralateral) hind paws at regular intervals (e.g., daily or every other day) using a plethysmometer or caliper.

-

Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.

-

Body Weight: Monitor the body weight of the animals regularly.

-

Radiographic Analysis: At the end of the study, perform X-ray analysis of the hind paws to assess bone and cartilage damage.

-

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the arthritis control group. Analyze the arthritis scores and radiographic data using appropriate statistical methods.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the oral administration of LY178002.

Caption: Preclinical study workflow.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]

- 6. medkoo.com [medkoo.com]

- 7. chondrex.com [chondrex.com]

- 8. Complete Freund’s adjuvant-induced arthritis in rats: Anti-inflammatory and antioxidant properties of <i>Allanblackia gabonensis</i> (guttiferae) aqueous extract - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]

Application Notes and Protocols: Measuring the Effects of LY178002 on Paw Swelling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the carrageenan-induced paw edema model for evaluating the anti-inflammatory effects of LY178002, a potent inhibitor of 5-lipoxygenase (5-LO) and phospholipase A2 (PLA2).[1][2][3] By inhibiting these key enzymes, LY178002 effectively reduces the production of leukotrienes, particularly Leukotriene B4 (LTB4), which are potent mediators of inflammation.[2][3]

The protocols outlined below are designed to deliver robust and reproducible data for assessing the efficacy of LY178002 and similar compounds in an acute inflammatory setting.

Signaling Pathway of LY178002 Action

The anti-inflammatory effect of LY178002 is primarily achieved through the inhibition of the 5-lipoxygenase pathway, a critical component of the arachidonic acid cascade. The following diagram illustrates the mechanism of action.

References

Application Notes: Assessing the Anti-inflammatory Effects of LY178002

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY178002 is a potent and selective inhibitor of 5-lipoxygenase (5-LPO) and phospholipase A2 (PLA2), key enzymes in the arachidonic acid metabolic pathway that produces pro-inflammatory leukotrienes.[1] By targeting this pathway, LY178002 effectively reduces the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells involved in the inflammatory response.[1][2] These application notes provide a summary of LY178002's anti-inflammatory properties, relevant quantitative data, and detailed protocols for assessing its efficacy in both in vitro and in vivo models.

Mechanism of Action

Inflammation is a complex biological response mediated by various chemicals released from tissues and migrating cells, including prostaglandins and leukotrienes.[2] These mediators are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2 (PLA2). Arachidonic acid is then metabolized by two major enzymatic pathways: cyclooxygenase (COX), which produces prostaglandins, and 5-lipoxygenase (5-LO), which produces leukotrienes.[2]

LY178002 exerts its anti-inflammatory effects primarily by inhibiting 5-LPO and, to a lesser extent, PLA2.[1] This dual inhibition blocks the synthesis of LTB4, a potent lipid mediator that recruits and activates leukocytes, particularly neutrophils, at sites of inflammation.[1][3] The reduction in LTB4 levels helps to attenuate the inflammatory cascade.

References

Application Notes and Protocols for LY 178002 in Arachidonic Acid Cascade Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 178002 is a potent small molecule inhibitor widely utilized in the study of the arachidonic acid cascade, a critical signaling pathway involved in inflammation and various physiological processes. This compound offers a valuable tool for investigating the roles of specific enzymes in the production of pro-inflammatory lipid mediators, known as eicosanoids. By selectively targeting key enzymes, this compound allows for the elucidation of their contributions to cellular signaling and the inflammatory response. These application notes provide comprehensive protocols and data to facilitate the use of this compound in laboratory settings.

Chemically, this compound is identified as 4-Thiazolidinone, 5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-. It primarily functions as a potent inhibitor of 5-lipoxygenase (5-LPO) and, to a lesser extent, phospholipase A2 (PLA2), while exhibiting relatively weak inhibition of cyclooxygenase (COX) enzymes.[1][2] This selectivity makes it a valuable tool for dissecting the lipoxygenase pathway's role in inflammation.

Mechanism of Action

The arachidonic acid cascade is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2).[3][4][5][6] Once liberated, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[3][4][6]

This compound exerts its effects by directly inhibiting key enzymes in this cascade. Its primary target is 5-lipoxygenase (5-LPO), the enzyme responsible for the initial step in the biosynthesis of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4).[1][2] By inhibiting 5-LPO, this compound effectively blocks the production of LTB4 and other downstream leukotrienes. Additionally, this compound inhibits phospholipase A2 (PLA2), thereby reducing the release of arachidonic acid from the cell membrane, which in turn limits the substrate available for both the COX and LOX pathways.[1][2] Its inhibitory effect on cyclooxygenase is comparatively weak.[1][2]

Data Presentation

The inhibitory activity of this compound has been quantified against its primary targets. The following table summarizes the key in vitro and in vivo data for this compound.

| Target | Parameter | Value | Assay/Model | Reference |

| 5-Lipoxygenase (5-LPO) | IC50 | 0.6 µM | In vitro enzyme assay | [1][2] |